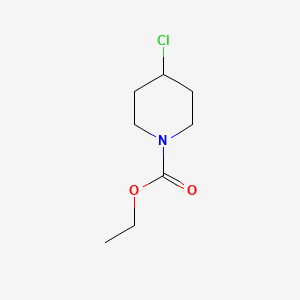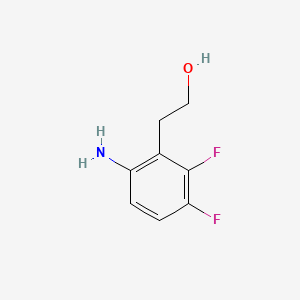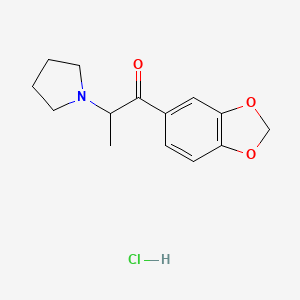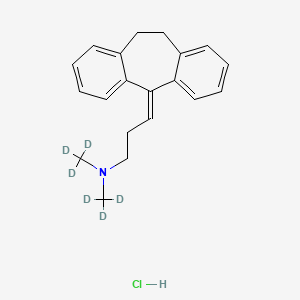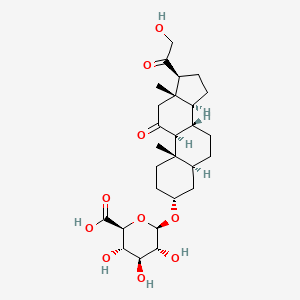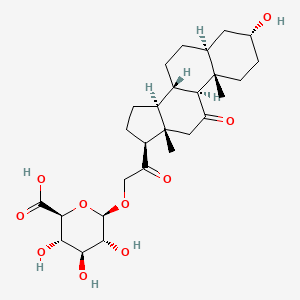
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by a dioxane ring structure with an amine group and two methyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) involves several steps. One common method includes the reaction of 1,3-dioxane with dimethylamine under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways. The dioxane ring structure may also influence its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) can be compared with other similar compounds such as:
1,3-Dioxan-5-amine,N,N-dimethyl-2-(1-methylethyl)-(9CI): This compound has an additional isopropyl group, which may alter its chemical properties and reactivity.
1,3-Dioxan-5-amine,N,N-dimethyl-2-(1-methylethyl)-,cis-(9CI): The cis configuration can affect the compound’s stereochemistry and interactions with other molecules.
These comparisons highlight the unique structural features and reactivity of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI).
Eigenschaften
CAS-Nummer |
154917-38-1 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.175 |
IUPAC-Name |
N,N-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6-3-8-5-9-4-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
SQCVOPGFMQRAPR-UHFFFAOYSA-N |
SMILES |
CN(C)C1COCOC1 |
Synonyme |
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


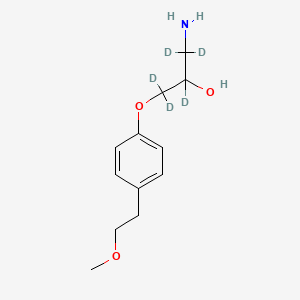
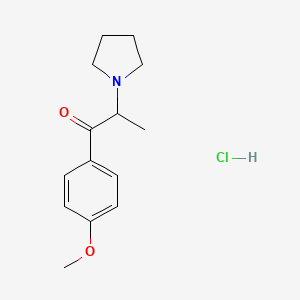
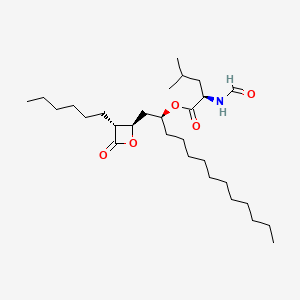
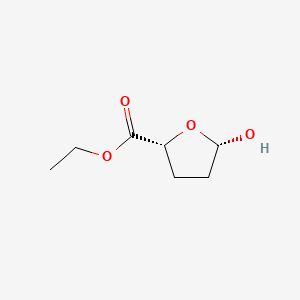
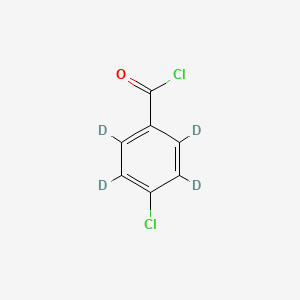
![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)
